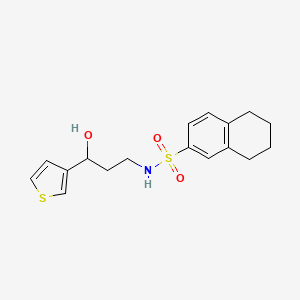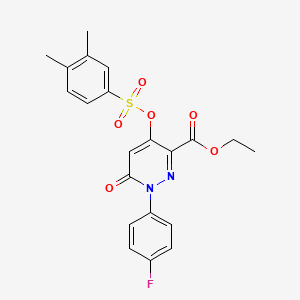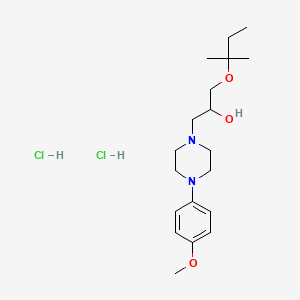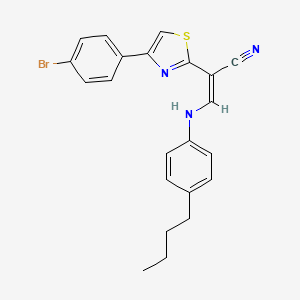
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C22H20BrN3S and a molecular weight of 438.39. More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Photoluminescence
A compound closely related to (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile was synthesized through base-catalyzed condensation and exhibited notable photoluminescence characteristics. These derivatives emit green fluorescence in solid state and in solution under UV irradiation, showing potential for applications in optoelectronics and fluorescence imaging due to their good thermal stability and emission properties (Xu, Yu, & Yu, 2012).
Nonlinear Optical Limiting
Designed and synthesized thiophene dyes, including analogues of the target molecule, were evaluated for their nonlinear optical limiting behavior under laser excitation. These studies indicate potential applications in photonic or optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Antifungal Agents
Research on derivatives structurally similar to the given compound has led to the development of new heterocycles with potent antifungal activities. These compounds, derived through various chemical reactions, showcase the potential of such molecules in pharmaceutical applications, particularly in developing treatments against fungal infections (Gomha & Abdel‐Aziz, 2012).
Cytotoxic Activities
A series of acrylonitriles, substituted with heterocyclic moieties similar to the query compound, were synthesized and evaluated for their in vitro cytotoxic activities against multiple human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, with some derivatives showing significantly higher potency than standard chemotherapy drugs (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Fluorescence Quenching for Detection
Amine-functionalized α-cyanostilbene derivatives, related to the subject compound, were developed as chemosensors for the detection of picric acid, a significant environmental and biological pollutant. These compounds form host-guest complexes that enhance fluorescence quenching, demonstrating their utility in sensitive and selective detection methods (Ding, Yang, Zhang, Zhang, Kong, Zhang, Tian, Tao, & Yang, 2014).
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-butylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3S/c1-2-3-4-16-5-11-20(12-6-16)25-14-18(13-24)22-26-21(15-27-22)17-7-9-19(23)10-8-17/h5-12,14-15,25H,2-4H2,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOREVBPLYUHOR-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

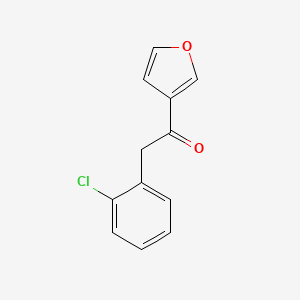
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
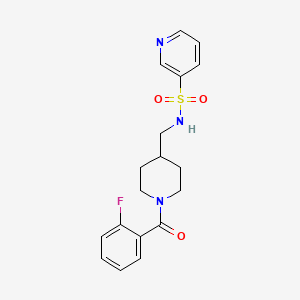
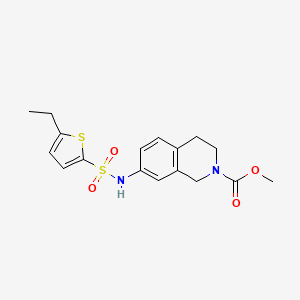
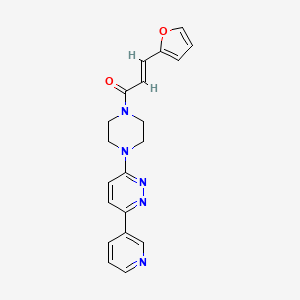
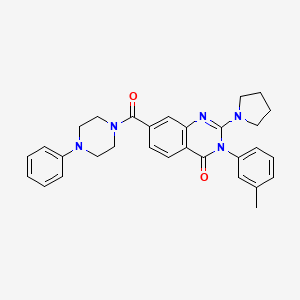
![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
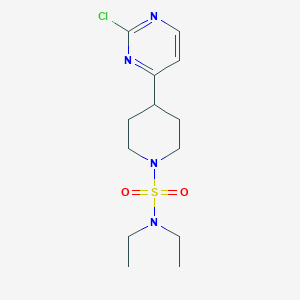
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
